molecular formula C10H13NO3 B556760 2-Methoxy-D-Phenylalanine CAS No. 170642-31-6

2-Methoxy-D-Phenylalanine

Cat. No.: B556760
CAS No.: 170642-31-6
M. Wt: 195.21 g/mol
InChI Key: SEUPQWHWULSGJC-MRVPVSSYSA-N
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Description

2-Methoxy-D-Phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound features a methoxy group (-OCH3) attached to the phenyl ring, which can significantly alter its chemical properties and biological activities. Phenylalanine derivatives are known for their diverse applications in medicinal chemistry, particularly due to their role as building blocks for various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-D-Phenylalanine typically involves the introduction of a methoxy group to the phenylalanine structure. One common method is the methylation of D-Phenylalanine using methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds under reflux conditions, ensuring the complete conversion of the starting material to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of biocatalysts, such as engineered phenylalanine ammonia lyases, has also been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-D-Phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methoxy-D-Phenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-D-Phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group enhances its binding affinity and selectivity towards these targets. For instance, it can act as an inhibitor of certain enzymes by mimicking the natural substrate and blocking the active site. Additionally, it may modulate the activity of neurotransmitter receptors, influencing various physiological processes .

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-D-Phenylalanine is unique due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The position of the methoxy group on the phenyl ring can affect its interaction with molecular targets, leading to distinct pharmacological properties compared to its isomers .

Properties

IUPAC Name

(2R)-2-amino-3-(2-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUPQWHWULSGJC-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442716
Record name 2-Methoxy-D-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170642-31-6
Record name 2-Methoxy-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170642-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-D-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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